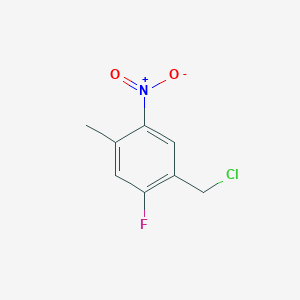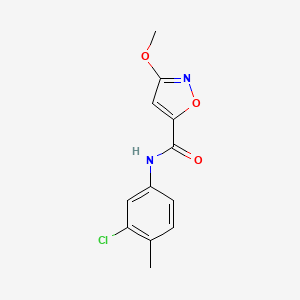
1-(Clorometil)-2-fluoro-4-metil-5-nitrobenceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene is an aromatic compound with a complex structure that includes a chloromethyl group, a fluorine atom, a methyl group, and a nitro group attached to a benzene ring
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the development of novel materials with unique properties, such as polymers or coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of 2-fluoro-4-methylbenzene to introduce the nitro group, followed by chloromethylation to add the chloromethyl group. The reaction conditions for these steps often require the use of strong acids, such as sulfuric acid, and catalysts like zinc chloride to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon with hydrogen gas.
Oxidation: Potassium permanganate in an aqueous solution.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-(Chloromethyl)-2-fluoro-4-methyl-5-aminobenzene.
Oxidation: Formation of 1-(Chloromethyl)-2-fluoro-4-carboxy-5-nitrobenzene.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism may involve binding to specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups allows it to participate in diverse chemical reactions, making it a versatile compound in research.
Comparación Con Compuestos Similares
1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-2-fluoro-4-methylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(Chloromethyl)-2-fluoro-5-nitrobenzene: Lacks the methyl group, which can affect its steric properties and reactivity.
1-(Chloromethyl)-4-methyl-5-nitrobenzene: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (methyl) groups in 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene makes it unique and versatile for various applications.
Propiedades
IUPAC Name |
1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-5-2-7(10)6(4-9)3-8(5)11(12)13/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTCIUGHRKIPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])CCl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butylN-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate,cis](/img/structure/B2495664.png)
![METHYL 6,7-DIMETHOXY-4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE](/img/structure/B2495665.png)



![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2495672.png)
![(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2495673.png)


![N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2495677.png)
![5-[3-(Benzylamino)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2495679.png)
![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2495684.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2495685.png)

